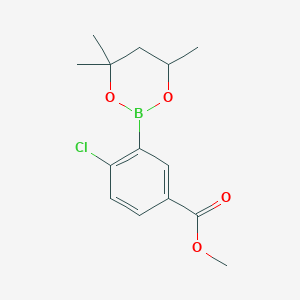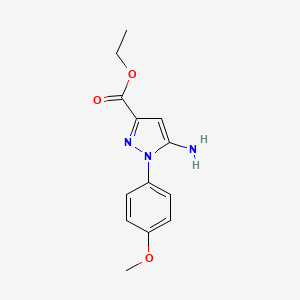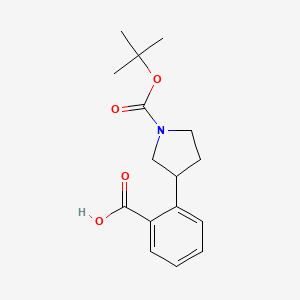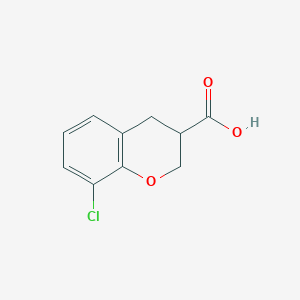
4-(Bromofluoromethyl)benzotrifluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bromofluoromethyl)benzotrifluoride, also known as 4-bromo-2,2,2-trifluoro-1-methylbenzene, is an organofluorine compound with a wide range of applications in industry and scientific research. It is a colorless liquid composed of bromine, fluorine and a methyl group. The compound has a low vapor pressure and is considered to be a volatile organic compound (VOC). It is used in a variety of industrial processes and is a key component in the synthesis of many compounds. In scientific research, 4-(Bromofluoromethyl)benzotrifluoride is often used as a reagent or catalyst in various reactions. It is also used as a solvent for a variety of organic compounds.
Mecanismo De Acción
4-(Bromofluoromethyl)benzotrifluoride acts as a catalyst in many reactions. It acts as a Lewis acid, which means it can donate electrons to form a covalent bond with an electron-rich species. This allows the reaction to proceed more quickly and efficiently. The bromine atom in the molecule also acts as a leaving group, which helps to facilitate the reaction.
Biochemical and Physiological Effects
4-(Bromofluoromethyl)benzotrifluoride is considered to be a volatile organic compound (VOC) and is known to have adverse effects on human health. It can irritate the eyes and skin, and can cause damage to the respiratory system if inhaled. It is also known to be toxic to aquatic life, and can cause damage to the environment if released into water sources.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(Bromofluoromethyl)benzotrifluoride is a versatile reagent and catalyst and has many advantages for use in laboratory experiments. It is inexpensive and easy to obtain, and is stable under normal conditions. It is also non-flammable and has a low vapor pressure, making it safe to handle and store. However, the compound is volatile and can irritate the eyes and skin, and can cause damage to the respiratory system if inhaled. It is also toxic to aquatic life and can cause damage to the environment if released into water sources.
Direcciones Futuras
The use of 4-(Bromofluoromethyl)benzotrifluoride in scientific research has many potential applications. It can be used as a catalyst in the synthesis of organofluorine compounds, such as fluorinated polymers and fluorinated surfactants. It can also be used in the synthesis of pharmaceuticals and polymers. Additionally, it can be used as a reagent in the synthesis of fluorinated compounds, such as fluorinated polymers and fluorinated surfactants. Further research is needed to explore the potential uses of this compound in scientific research.
Métodos De Síntesis
4-(Bromofluoromethyl)benzotrifluoride is synthesized by the reaction of 1-bromo-2,2,2-trifluoro-1-methylbenzene with fluorine gas. The reaction is carried out in an inert atmosphere and is catalyzed by a Lewis acid such as antimony pentafluoride. The reaction proceeds in two steps, with the first step involving the formation of a bromonium ion and the second step involving the formation of the desired product. The reaction is highly exothermic and the reaction temperature must be carefully controlled to avoid decomposition of the product.
Aplicaciones Científicas De Investigación
4-(Bromofluoromethyl)benzotrifluoride is widely used in scientific research as a reagent or catalyst in various reactions. It is used in the synthesis of organic compounds, such as pharmaceuticals and polymers. It is also used in the synthesis of organofluorine compounds, such as fluorinated polymers and fluorinated surfactants. It is also used in the synthesis of fluorinated polymers and fluorinated surfactants. It is also used in the synthesis of fluorinated polymers and fluorinated surfactants. In addition, it is used in the synthesis of fluorinated polymers and fluorinated surfactants.
Propiedades
IUPAC Name |
1-[bromo(fluoro)methyl]-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4/c9-7(10)5-1-3-6(4-2-5)8(11,12)13/h1-4,7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJWDTKKYQBDRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromofluoromethyl)benzotrifluoride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![N-(3-(3-Bromopyrazolo[1,5-a]pyrimidin-7-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B6323968.png)
